Cas no 2228408-89-5 (3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)

3-(5-Bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol is a brominated pyrimidine derivative featuring a trifluoropropanol moiety, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both a bromine atom and a trifluoromethyl group offers distinct reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. The hydroxyl group further expands its applicability as a handle for derivatization or as a chiral building block in pharmaceutical and agrochemical research. Its well-defined structure and stability under standard conditions make it a reliable choice for constructing complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules.
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol structure
2228408-89-5 structure
商品名:3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
CAS番号:2228408-89-5
MF:C7H6BrF3N2O
メガワット:271.034551143646
CID:6027726
PubChem ID:165757951

3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
    • 2228408-89-5
    • EN300-1939496
    • インチ: 1S/C7H6BrF3N2O/c8-4-2-12-6(13-3-4)1-5(14)7(9,10)11/h2-3,5,14H,1H2
    • InChIKey: MEYPFVYRRJVXGN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(CC(C(F)(F)F)O)=NC=1

計算された属性

  • せいみつぶんしりょう: 269.96156g/mol
  • どういたいしつりょう: 269.96156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939496-0.1g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
0.1g
$930.0 2023-09-17
Enamine
EN300-1939496-0.5g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
0.5g
$1014.0 2023-09-17
Enamine
EN300-1939496-2.5g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
2.5g
$2071.0 2023-09-17
Enamine
EN300-1939496-10g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
10g
$4545.0 2023-09-17
Enamine
EN300-1939496-0.25g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1939496-5.0g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
5g
$3065.0 2023-05-31
Enamine
EN300-1939496-10.0g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
10g
$4545.0 2023-05-31
Enamine
EN300-1939496-5g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
5g
$3065.0 2023-09-17
Enamine
EN300-1939496-0.05g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
0.05g
$888.0 2023-09-17
Enamine
EN300-1939496-1.0g
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
2228408-89-5
1g
$1057.0 2023-05-31

3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol 関連文献

3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-olに関する追加情報

3-(5-Bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol: A Comprehensive Overview

The compound 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol, with the CAS number 2228408-89-5, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromopyrimidine moiety with a trifluoropropanol group, making it a versatile building block for various applications.

Recent studies have highlighted the potential of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol in drug discovery, particularly in the development of kinase inhibitors. The bromopyrimidine ring is known for its ability to interact with protein kinases, a class of enzymes critical in cell signaling pathways. The trifluoropropanol group adds hydrophobicity and enhances the molecule's solubility, making it an ideal candidate for bioactive compounds.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The trifluoropropanol group contributes to the molecule's stability and reactivity, making it suitable for use in the synthesis of advanced materials such as fluoropolymers and high-performance coatings. Researchers have explored its role in creating self-healing polymers, where the trifluoropropanol group facilitates dynamic covalent bonding.

The synthesis of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the bromopyrimidine ring through a nucleophilic substitution reaction and the subsequent attachment of the trifluoropropanol group via nucleophilic addition. This process has been optimized to achieve high yields and purity levels.

From an environmental standpoint, the compound exhibits low toxicity and biodegradability under controlled conditions. Studies have shown that it does not accumulate in aquatic ecosystems and can be safely disposed of through standard industrial waste management practices. This makes it an eco-friendly choice for industrial applications.

Looking ahead, ongoing research is focused on expanding the utility of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol in nanotechnology and green chemistry. Its ability to act as a catalyst in asymmetric synthesis reactions is being explored, which could revolutionize the production of chiral compounds used in pharmaceuticals and agrochemicals.

In conclusion, 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol is a multifaceted compound with vast potential across diverse scientific domains. Its unique structure and functional groups make it a valuable tool for researchers and industries alike. As advancements in synthetic methods and application studies continue to unfold, this compound is poised to play an even more significant role in shaping future innovations.

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